molecular formula C9H11NO2 B1603056 5-Ethyl-2-methylisonicotinic acid CAS No. 855270-32-5

5-Ethyl-2-methylisonicotinic acid

Cat. No.: B1603056
CAS No.: 855270-32-5
M. Wt: 165.19 g/mol
InChI Key: UXFZPLPHPPIRAG-UHFFFAOYSA-N
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Description

Significance of Isonicotinic Acid Derivatives in Chemical and Biological Sciences

Isonicotinic acid derivatives have garnered substantial attention in the scientific community primarily due to their diverse biological activities. The most notable derivative is isoniazid (isonicotinic acid hydrazide), a cornerstone in the treatment of tuberculosis for decades. wikipedia.orgbrieflands.comnih.gov The discovery of isoniazid's potent antitubercular activity in the early 1950s spurred extensive research into other derivatives of isonicotinic acid, leading to the development of a wide array of compounds with antimicrobial, anti-inflammatory, and anticancer properties. nih.govbrieflands.combenthamdirect.com

The isonicotinic acid scaffold is a key building block in medicinal chemistry, with its derivatives being investigated for the inhibition of various enzymes. nih.gov The ability of the pyridine (B92270) nitrogen and the carboxylic acid group to coordinate with metal ions also makes these compounds valuable in the design of coordination polymers and metal-organic frameworks. nih.gov

Historical Trajectories of Research on 5-Ethyl-2-methylisonicotinic Acid and Related Structures

The history of research on this compound is intrinsically linked to the broader exploration of pyridine carboxylic acids and their precursors. While direct historical records focusing solely on this compound are scarce, its structural relationship to the industrially significant compound 5-ethyl-2-methylpyridine (B142974) provides a clear historical context.

5-Ethyl-2-methylpyridine, also known as "aldehyde-collidine," has been a subject of industrial synthesis since the mid-20th century. wikipedia.org A primary application of 5-ethyl-2-methylpyridine has been its oxidation to produce nicotinic acid (Vitamin B3). wikipedia.orgnih.govresearchgate.net This industrial process, notably developed by companies like the Lonza Group, involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid, which cleaves both alkyl groups to form the carboxylic acid at the 3-position. nih.gov

The synthesis of isonicotinic acid, the 4-carboxy isomer, historically involved the oxidation of other pyridine derivatives, such as 4-picoline (4-methylpyridine). chempanda.com The potential for synthesizing this compound would arise from the selective oxidation of the methyl group at the 2-position of 5-ethyl-2-methylpyridine while leaving the ethyl group at the 5-position intact, or through other synthetic routes starting from appropriately substituted pyridines.

The specific research trajectory for this compound itself is less defined in historical literature compared to its isomer, nicotinic acid. However, the foundational work on pyridine oxidation and the surge in interest in isonicotinic acid derivatives following the discovery of isoniazid created the scientific framework within which compounds like this compound would be synthesized and studied. wikipedia.orgbrieflands.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethyl-2-methylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-3-7-5-10-6(2)4-8(7)9(11)12/h4-5H,3H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXFZPLPHPPIRAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(N=C1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60628163
Record name 5-Ethyl-2-methylpyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60628163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855270-32-5
Record name 5-Ethyl-2-methylpyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60628163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 5 Ethyl 2 Methylisonicotinic Acid and Its Analogues

Chemo-selective Synthetic Routes to 5-Ethyl-2-methylisonicotinic Acid

The selective synthesis of this compound presents a significant challenge due to the presence of multiple reactive sites on the precursor molecules. Researchers have developed various chemo-selective strategies to achieve high yields and purity of the desired product.

Oxidation Pathways for Pyridine (B92270) Precursors (e.g., 5-Ethyl-2-methylpyridine)

A primary route to this compound involves the oxidation of 5-ethyl-2-methylpyridine (B142974). atamanchemicals.com This process requires careful control of reaction conditions to selectively oxidize the methyl group at the 2-position while leaving the ethyl group at the 5-position intact.

Historically, strong oxidizing agents like nitric acid have been employed for this transformation. researchgate.net The reaction of 5-ethyl-2-methylpyridine with nitric acid can lead to the formation of nicotinic acid through the decarboxylation of an intermediate, 2,5-pyridinedicarboxylic acid. wikipedia.org However, these methods often suffer from a lack of selectivity and the production of unwanted byproducts, including nitrogen oxides, which are potent greenhouse gases. researchgate.net

More recent research has focused on developing catalytic oxidation systems that offer improved selectivity. Vanadium oxide-based catalysts, sometimes modified with titanium and zirconium oxides, have shown promise in the oxidative conversion of 2-methyl-5-ethylpyridine. researchgate.net The selectivity of these reactions is highly dependent on factors such as temperature and contact time. researchgate.net Studies have shown that at elevated temperatures, the formation of various oxidation products can occur, including pyridine-2-aldehyde and pyridine-2,5-dicarboxylic acid. researchgate.net

PrecursorOxidizing AgentCatalystKey IntermediatesTarget ProductReference
5-Ethyl-2-methylpyridineNitric AcidNone2,5-pyridinedicarboxylic acidNicotinic Acid wikipedia.org
2-Methyl-5-ethylpyridineOxygen/AirVanadium Oxide (modified)Pyridine-2-aldehyde, Pyridine-2,5-dicarboxylic acidThis compound researchgate.net
3,5-LutidineHydrogen PeroxideNone (in concentrated sulfuric acid)-5-Methylnicotinic acid google.com

Derivatization Strategies of the Pyridine Ring

Derivatization of the pyridine ring offers an alternative and often more controlled approach to the synthesis of this compound and its analogues. These strategies involve the introduction and manipulation of functional groups on a pre-existing pyridine scaffold.

One such approach involves the construction of the pyridine ring from acyclic precursors. For instance, the condensation of paraldehyde (B1678423) (a trimer of acetaldehyde) with ammonia (B1221849) can produce 5-ethyl-2-methylpyridine, which can then be oxidized. wikipedia.orgorgsyn.org This method is an example of efficiently creating a complex molecule from simple starting materials. wikipedia.org

Another strategy involves the functionalization of a pre-formed pyridine ring. For example, methods have been developed for the synthesis of 2-methylnicotinic acid esters from 1,1,3,3-tetraethoxypropane (B54473) and β-aminocrotonic acid ethyl ester. google.com This approach avoids the use of hazardous reagents like acrolein. google.com The resulting ester can then be hydrolyzed to the corresponding carboxylic acid.

Synthesis of Hydrazide Derivatives of this compound

Hydrazide derivatives of carboxylic acids are valuable intermediates in organic synthesis, often used to prepare a variety of heterocyclic compounds. researchgate.netresearchgate.netmdpi.com The synthesis of hydrazide derivatives of this compound typically involves the reaction of the corresponding ester with hydrazine (B178648) hydrate (B1144303). researchgate.netresearchgate.net

The general procedure for synthesizing acid hydrazides from esters involves refluxing the ester with hydrazine hydrate in a suitable solvent, such as ethanol. researchgate.netmdpi.com The resulting hydrazide can then be used as a synthon for further chemical transformations, such as the formation of hydrazones by condensation with aldehydes or ketones. researchgate.netmdpi.comnih.gov These hydrazones are important intermediates for the synthesis of various biologically active molecules. mdpi.com

Green Chemistry Approaches in the Synthesis of this compound Intermediates

The principles of green chemistry aim to reduce the environmental impact of chemical processes. mdpi.comnih.gov In the context of synthesizing intermediates for this compound, these principles can be applied in several ways.

One key area is the use of more environmentally benign oxidizing agents to replace hazardous substances like nitric acid. researchgate.net The use of hydrogen peroxide in the presence of a suitable catalyst is a greener alternative for oxidation reactions. google.com Furthermore, solvent-free reaction conditions or the use of green solvents like water, ethanol, or glycerol (B35011) can significantly reduce waste and environmental pollution. mdpi.comdntb.gov.ua

Microwave-assisted synthesis is another green chemistry technique that can accelerate reaction times, improve yields, and reduce solvent usage compared to conventional heating methods. mdpi.comdntb.gov.ua The development of catalytic systems that can be recycled and reused also aligns with the principles of green chemistry by minimizing waste. nih.gov

Green Chemistry PrincipleApplication in SynthesisBenefitReference
Use of Safer SolventsReplacing traditional organic solvents with water, ethanol, or glycerol.Reduced toxicity and environmental impact. mdpi.comdntb.gov.ua
Use of Renewable FeedstocksDeriving starting materials from biological sources.Reduced reliance on fossil fuels. nih.gov
CatalysisEmploying catalysts to increase reaction efficiency and selectivity.Lower energy consumption and waste generation. nih.gov
Atom EconomyDesigning syntheses to maximize the incorporation of all materials used in the process into the final product.Reduced waste. nih.gov
Microwave-Assisted SynthesisUtilizing microwave irradiation to heat reactions.Faster reaction times, higher yields, and reduced solvent use. mdpi.comdntb.gov.ua

Catalytic Systems and Reaction Optimization for Selective Synthesis

The development of efficient catalytic systems is crucial for the selective synthesis of this compound and its analogues. nih.gov Catalysts can enhance reaction rates, improve selectivity towards the desired product, and enable reactions to proceed under milder conditions. nih.gov

For the oxidation of 5-ethyl-2-methylpyridine, vanadium-based catalysts have been investigated. researchgate.net The composition of the catalyst, including the presence of promoters like titanium, zirconium, antimony, or molybdenum oxides, can significantly influence the reaction's outcome. researchgate.net Reaction parameters such as temperature, pressure, and the ratio of reactants must be carefully optimized to maximize the yield of the desired carboxylic acid and minimize the formation of byproducts. orgsyn.org

In addition to oxidation catalysts, catalysts for C-H bond activation and other functionalization reactions are being explored to develop more direct and efficient synthetic routes. nih.gov The use of well-defined catalytic systems allows for greater control over the reaction, leading to higher chemo- and regioselectivity. nih.gov

Advanced Spectroscopic and Analytical Characterization of 5 Ethyl 2 Methylisonicotinic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 5-Ethyl-2-methylisonicotinic Acid and its Derivatives

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For this compound and its derivatives, ¹H and ¹³C NMR are fundamental for structural verification.

Elucidation of Molecular Conformation and Dynamics

The conformation of molecules, particularly those with rotatable bonds like the amide group in derivatives of this compound, can be investigated using advanced NMR techniques. The presence of cis- and trans-amide bond conformers can lead to a duplication of signals in the NMR spectra. mdpi.com This phenomenon arises from the partial double bond character of the C-N amide bond, which restricts rotation. mdpi.com

Dynamic NMR experiments, which involve recording spectra at various temperatures, can be used to study the kinetics of this rotational barrier. researchgate.net Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide through-space correlations between protons, helping to distinguish between different conformational isomers. researchgate.net For instance, in a study of related carboxamide derivatives, DFT calculations were used to support NMR findings, showing that one conformer could be more stable than the other. mdpi.com

Quantitative Analysis in Complex Matrices

Quantitative NMR (qNMR) is a valuable method for determining the concentration of a specific compound within a complex mixture without the need for an identical standard. The intensity of an NMR signal is directly proportional to the number of corresponding nuclei. By integrating the signals of the analyte and a known internal standard, the concentration of the analyte can be accurately calculated. While specific qNMR studies on this compound in complex matrices are not widely published, the principles of qNMR are broadly applicable for purity assessment and quantification in various samples.

Mass Spectrometry (MS) Applications for Structural Confirmation and Purity Assessment

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. This is a critical step in confirming the identity of this compound and distinguishing it from other isomers. The precise mass measurement from HRMS helps to validate the molecular formula, C₉H₁₁NO₂. achmem.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where precursor ions are selected and fragmented to produce product ions. The resulting fragmentation pattern is a characteristic fingerprint of the molecule and provides valuable structural information. The fragmentation pathways can be elucidated by analyzing the neutral losses and the m/z values of the resulting fragment ions. researchgate.netnih.gov For pyridine (B92270) derivatives, common fragmentation pathways involve the cleavage of substituent groups from the pyridine ring. researchgate.net The study of these fragmentation patterns is crucial for the structural elucidation of unknown related compounds or metabolites. nih.govmdpi.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

IR and UV-Vis spectroscopy provide information about the functional groups present in a molecule and its electronic transitions, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, characteristic IR absorption bands would be expected for the following functional groups:

Functional GroupCharacteristic Absorption (cm⁻¹)
O-H stretch (of carboxylic acid)2500-3300 (broad)
C=O stretch (of carboxylic acid)1700-1725
C=N and C=C stretch (of pyridine ring)~1600 and ~1500
C-H stretch (of alkyl groups)2850-3000

Note: The exact positions of the absorption bands can vary depending on the molecular environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds and those with conjugated systems, like the pyridine ring in this compound, exhibit characteristic UV absorption spectra. The absorption maxima (λmax) are related to the promotion of electrons from lower to higher energy orbitals. msu.edu The UV spectrum of this compound would be expected to show absorptions characteristic of the substituted pyridine ring system. science-softcon.de HPLC with UV detection is a common method for assessing the purity of such compounds, often using a wavelength like 254 nm for detection.

Chromatographic Techniques for Separation and Characterization

Chromatographic techniques are fundamental for the separation, identification, and quantification of this compound from complex mixtures, such as reaction matrices or biological samples. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer distinct advantages for the analysis of this compound and its related substances.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method requires careful optimization of several parameters to achieve adequate separation and quantification.

A common approach for the analysis of this compound and related pyridine carboxylic acids involves reversed-phase (RP) HPLC. In this mode, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.

Method Development:

A typical HPLC method for this compound would utilize a C18 column, which provides a hydrophobic stationary phase suitable for the retention of the analyte. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The buffer, often a phosphate (B84403) or acetate (B1210297) buffer, is crucial for controlling the pH of the mobile phase. Since this compound is an acidic compound, the pH of the mobile phase will significantly influence its retention time by affecting its ionization state. At a pH below its pKa, the compound will be in its protonated, less polar form, leading to stronger retention on a reversed-phase column.

Isocratic elution, where the mobile phase composition remains constant throughout the run, can be employed for simpler mixtures. However, for more complex samples containing impurities or related compounds with a wide range of polarities, a gradient elution may be necessary. In a gradient elution, the proportion of the organic solvent is increased over time, allowing for the sequential elution of compounds with varying hydrophobicities.

Detection is commonly performed using a UV-Vis detector, as the pyridine ring in this compound exhibits strong absorbance in the UV region, typically around 250-280 nm.

Validation:

Method validation is a critical step to ensure the reliability and reproducibility of the developed HPLC method. According to the International Council for Harmonisation (ICH) guidelines, a validation protocol for an HPLC method should assess several key parameters:

Specificity/Selectivity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, or matrix components. This is typically demonstrated by the absence of interfering peaks at the retention time of the analyte in blank and placebo chromatograms.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is determined by analyzing a series of solutions of known concentrations and plotting the detector response against the concentration. The correlation coefficient (r²) of the resulting calibration curve should be close to 1.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by the recovery of a known amount of analyte spiked into a placebo matrix.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be detected but not necessarily quantitated, while the LOQ is the lowest concentration that can be determined with acceptable precision and accuracy.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Interactive Data Table: Typical HPLC Method Parameters for a Pyridine Carboxylic Acid Analogous to this compound
ParameterValue
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Elution Mode Gradient or Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 260 nm
Injection Volume 10 µL

Gas Chromatography (GC) for Volatile Derivatives and Precursors

Gas Chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds. While this compound itself is not sufficiently volatile for direct GC analysis due to its carboxylic acid group, GC can be effectively used for the analysis of its volatile precursors or after converting the acid into a more volatile derivative.

Analysis of Precursors:

A key precursor in the synthesis of this compound is 5-Ethyl-2-methylpyridine (B142974). This compound is sufficiently volatile and thermally stable to be analyzed directly by GC. analytice.comthegoodscentscompany.comfishersci.casrlchem.com The analysis is typically performed using a non-polar or mid-polar capillary column, such as one coated with a dimethylpolysiloxane or a (5%-phenyl)-methylpolysiloxane stationary phase. The separation is based on the boiling points of the analytes and their interactions with the stationary phase. Detection is commonly achieved using a Flame Ionization Detector (FID), which provides high sensitivity for organic compounds, or a Mass Spectrometer (MS), which offers definitive identification based on the mass-to-charge ratio of the fragmented ions. analytice.com

Analysis of Volatile Derivatives:

To analyze this compound by GC, it must first be chemically modified through a process called derivatization. Derivatization converts the polar and non-volatile carboxylic acid group into a less polar and more volatile functional group. research-solution.comyoutube.com Common derivatization techniques for carboxylic acids include:

Esterification: The carboxylic acid is reacted with an alcohol (e.g., methanol, ethanol) in the presence of an acid catalyst (e.g., BF3, HCl) to form the corresponding ester. nih.gov The resulting ethyl or methyl ester of this compound would be significantly more volatile than the parent acid.

Silylation: The active hydrogen of the carboxylic acid group is replaced with a trimethylsilyl (B98337) (TMS) group. research-solution.comnih.govnih.gov This is achieved by reacting the acid with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). research-solution.comnih.gov The resulting TMS ester is highly volatile and suitable for GC analysis.

The choice of derivatization reagent depends on the specific requirements of the analysis, including the presence of other functional groups in the molecule and the desired sensitivity. nih.gov Once derivatized, the sample can be injected into the GC system. The separation and detection principles are similar to those described for the analysis of precursors. GC-MS is particularly valuable for the analysis of derivatized compounds, as the mass spectrum of the derivative can confirm the identity of the original analyte.

Interactive Data Table: Comparison of Derivatization Techniques for GC Analysis of Carboxylic Acids
Derivatization MethodReagent ExampleDerivative FormedVolatility of Derivative
Esterification Methanol/BF3Methyl EsterHigh
Silylation BSTFATrimethylsilyl (TMS) EsterVery High

Theoretical and Computational Chemistry of 5 Ethyl 2 Methylisonicotinic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of molecules like 5-Ethyl-2-methylisonicotinic acid. researchgate.net These calculations provide a detailed picture of the electron distribution and energy levels within the molecule, which are fundamental to its chemical behavior.

The electronic properties are often described in terms of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial parameter that indicates the molecule's kinetic stability and chemical reactivity; a larger gap suggests higher stability and lower reactivity. mdpi.com For aromatic carboxylic acids, these frontier orbitals are typically delocalized over the pyridine (B92270) ring and the carboxylic acid group.

Reactivity descriptors, derived from the conceptual DFT framework, can be calculated to predict the most likely sites for electrophilic, nucleophilic, and radical attack. These descriptors include the Fukui function, local softness, and the molecular electrostatic potential (MEP). The MEP map, for instance, provides a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine ring are expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack.

Table 1: Calculated Electronic Properties of a Related Nicotinic Acid Derivative (6-methylnicotinic acid) as an example of typical DFT output.

Parameter Value
HOMO Energy -7.21 eV
LUMO Energy -1.77 eV
HOMO-LUMO Gap 5.44 eV
Dipole Moment 3.53 Debye

Data is illustrative and based on calculations for a structurally similar molecule, 6-methylnicotinic acid, to demonstrate the type of information obtained from DFT calculations. jocpr.com

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide valuable insights into its intermolecular interactions in different phases and environments, such as in solution or in a crystalline state. These simulations can model how molecules of this compound interact with each other and with solvent molecules.

A key aspect that can be investigated is the formation of hydrogen bonds. The carboxylic acid group of this compound can act as both a hydrogen bond donor (via the hydroxyl hydrogen) and a hydrogen bond acceptor (via the carbonyl oxygen and the hydroxyl oxygen). The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor. MD simulations can reveal the preferred hydrogen bonding patterns, such as the formation of dimers, and the dynamics of these interactions. semanticscholar.orgresearchgate.net

Furthermore, MD simulations can be used to calculate thermodynamic properties related to intermolecular interactions, such as the potential of mean force (PMF) for the association of two or more molecules. This can help in understanding the stability of aggregates and the initial stages of nucleation and crystal growth. semanticscholar.org The simulations can also shed light on the role of the solvent in mediating these interactions, which is crucial for understanding its solubility and behavior in solution. dovepress.com

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. Computational modeling, particularly Quantitative Structure-Activity Relationship (QSAR) models, provides a framework for these investigations. While specific SAR studies on this compound are not widely published, the methodology can be readily applied.

In a typical QSAR study, a series of related compounds with known activities are used to build a mathematical model. This model relates the activity to a set of calculated molecular descriptors. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment, partial charges). nih.gov

For this compound and its analogues, a QSAR model could be developed to predict a specific biological activity, for instance, its potential as an enzyme inhibitor or a receptor ligand. The model would help in identifying the key structural features that are important for the desired activity. For example, it could reveal whether the position and nature of the substituents on the pyridine ring (the ethyl and methyl groups) enhance or diminish the activity. Such models are invaluable in the rational design of new, more potent compounds.

Table 2: Examples of Molecular Descriptors Used in QSAR Studies.

Descriptor Class Examples
Constitutional Molecular Weight, Number of H-bond donors/acceptors
Topological Kier & Hall indices, Balaban J index
Geometric Molecular surface area, Molecular volume
Quantum Chemical HOMO/LUMO energies, Dipole moment, Partial atomic charges

This table illustrates the types of descriptors that would be calculated for this compound in a QSAR study.

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational methods, primarily DFT, are widely used to predict various spectroscopic parameters and to perform conformational analysis of molecules. nih.gov For this compound, these calculations can provide theoretical spectra that can aid in the interpretation of experimental data.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary sources of conformational flexibility are the rotation of the ethyl group and the carboxylic acid group relative to the pyridine ring. By calculating the energy of different conformers, the most stable (lowest energy) conformation can be identified. nih.gov

Once the stable conformer is determined, its vibrational frequencies can be calculated. This provides a theoretical infrared (IR) and Raman spectrum. The calculated frequencies and intensities can be compared with experimental spectra to aid in the assignment of vibrational modes to specific molecular motions, such as the stretching and bending of C-H, C=O, and O-H bonds. nih.govdoi.orgresearchgate.netscirp.org

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.gov These theoretical chemical shifts are valuable for assigning the signals in experimental NMR spectra to specific atoms in the molecule.

Table 3: Predicted Vibrational Frequencies for a Related Isonicotinic Acid Derivative as an example of DFT output.

Vibrational Mode Calculated Wavenumber (cm⁻¹)
O-H stretch ~3500-3600
C=O stretch ~1700-1750
C=C, C=N ring stretch ~1550-1650
C-H stretch (aromatic) ~3000-3100
C-H stretch (aliphatic) ~2850-3000

These values are typical ranges for the specified vibrational modes and are illustrative of the data obtained from DFT calculations for similar molecules. nih.govresearchgate.net

Biological Activities and Medicinal Chemistry Research of 5 Ethyl 2 Methylisonicotinic Acid Derivatives

Investigation of Antimicrobial Efficacy (Antibacterial, Antiviral, Antifungal)

Derivatives of isonicotinic acid have a well-established history in antimicrobial research, most notably with the discovery of isoniazid, a cornerstone in the treatment of tuberculosis. who.intbrieflands.com This precedent has spurred further investigation into the antimicrobial potential of other isonicotinic acid analogues.

In Vitro Studies on Pathogenic Microorganisms

Research into isonicotinic acid hydrazide-hydrazones has revealed significant in vitro activity against a spectrum of pathogenic microorganisms. nih.govresearchgate.net Studies have demonstrated that certain synthetic hydrazide-hydrazones of isonicotinic acid exhibit potent antibacterial effects against both Gram-positive and Gram-negative bacteria, in some cases surpassing the efficacy of commonly used chemotherapeutic agents. nih.govnih.gov For instance, specific derivatives have shown very strong activity against various strains of Staphylococcus aureus, Staphylococcus epidermidis, and Bacillus subtilis. nih.gov

Similarly, various nicotinic acid derivatives have been synthesized and evaluated for their antimicrobial properties. nih.govnih.gov For example, newly synthesized nicotinamides have been tested against Staphylococcus aureus, Enterococcus faecalis, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Candida albicans, with some compounds showing significant inhibitory effects. nih.gov Metal complexes of hydrazones derived from isonicotinic acid hydrazide have also demonstrated moderate antimicrobial activity against human pathogens. researchgate.net The antimicrobial screening of these compounds is typically performed using broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC). nih.govresearchgate.net

While specific studies on 5-Ethyl-2-methylisonicotinic acid derivatives are not prevalent in the reviewed literature, the consistent antimicrobial activity observed in a variety of isonicotinic and nicotinic acid derivatives suggests that this scaffold is a promising starting point for the development of new antibacterial and antifungal agents. The substitution pattern on the pyridine (B92270) ring and the nature of the appended functional groups are critical factors in determining the breadth and potency of antimicrobial action. nih.govnih.gov

Table 1: Illustrative In Vitro Antimicrobial Activity of Isonicotinic Acid Hydrazide-Hydrazone Derivatives

Compound/DerivativeTarget MicroorganismActivity (MIC/MBC in µg/mL)Reference
Hydrazide-hydrazone 15Gram-positive bacteriaMIC = 1.95–7.81, MBC = 3.91–125 nih.gov
Acylhydrazone 13Staphylococcus epidermidis ATCC 12228MIC = 1.95 nih.gov
Acylhydrazone 13Staphylococcus aureus ATCC 43300 (MRSA)MIC = 7.81 nih.gov
Isonicotinoylhydrazone LigandEscherichia coliMIC = 4 brieflands.com
Isonicotinoylhydrazone LigandStaphylococcus aureusMIC = 8 brieflands.com

Note: This table presents example data from studies on isonicotinic acid derivatives to illustrate the potential antimicrobial efficacy. Data for this compound derivatives are not yet available.

Mechanistic Insights into Antimicrobial Action

The antimicrobial mechanisms of isonicotinic acid derivatives are diverse. Isoniazid, for example, inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. While the exact mechanisms for newer derivatives are still under investigation, it is believed that they may act through various pathways. For hydrazone derivatives, the presence of the azomethine group (–NHN=CH–) is considered crucial for their biological activity. semanticscholar.org These compounds may interfere with microbial metabolic pathways or disrupt cell membrane integrity.

Antitumor and Cytotoxic Potential of Novel Analogues

The search for novel anticancer agents has led to the exploration of various heterocyclic scaffolds, including derivatives of isonicotinic acid.

In Vitro Cytotoxicity Assays Against Cancer Cell Lines

Numerous studies have evaluated the cytotoxic effects of isonicotinic acid and isoniazid derivatives against a range of human cancer cell lines. who.intnih.govnih.gov For instance, a series of thirty-two isoniazid derivatives demonstrated potent cytotoxicity with IC50 values ranging from 0.61 to 3.36 μg/mL against ovarian (OVCAR-8), glioblastoma (SF-295), colon (HCT-116), and leukemia (HL-60) cancer cell lines. nih.gov Another study investigated an isoniazid derivative, (E)-N'-(2,3,4-trihydroxybenzylidene) isonicotinohydrazide (ITHB4), which showed a lower IC50 value compared to the natural compound zerumbone in inhibiting the proliferation of MCF-7 breast cancer cells. nih.gov

The cytotoxic activity is typically assessed using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay, which measures the metabolic activity of cells and provides an indication of cell viability. nih.gov While most tested isoniazid derivatives have shown low to moderate cytotoxicity, specific substitutions on the aromatic ring have been found to be critical for enhancing anticancer activity. who.intnih.gov For example, the presence of a hydroxyl group, particularly in the ortho-position on a benzene ring substituent, appears to play a significant role in the cytotoxic potential of these compounds. nih.gov

Table 2: Cytotoxic Activity of Selected Isoniazid Derivatives Against Human Cancer Cell Lines

CompoundCancer Cell LineIC50 (µg/mL)Reference
Isoniazid Derivative 18OVCAR-8 (Ovarian)0.61 nih.gov
Isoniazid Derivative 31SF-295 (Glioblastoma)0.84 nih.gov
Isoniazid Derivative 15HCT-116 (Colon)1.12 nih.gov
ITHB4MCF-7 (Breast)97.55 (at 48h) nih.gov
SN-07 (phenacyl derivative)HCT-15 (Colorectal)78.85 µM who.int
SN-07 (phenacyl derivative)COLO-205 (Colorectal)81.3 µM who.int

Note: This table provides examples of cytotoxic activity from studies on isoniazid derivatives to indicate the potential of this chemical class. Specific data for this compound derivatives is not available.

Molecular Mechanisms of Antitumor Activity (e.g., Enzyme Inhibition, Apoptosis Induction)

The antitumor activity of isonicotinic acid derivatives is believed to be mediated through several molecular mechanisms. One of the key mechanisms is the induction of apoptosis, or programmed cell death, in cancer cells. The isoniazid derivative ITHB4 was found to induce apoptosis in MCF-7 breast cancer cells, leading to cell cycle arrest at the sub-G1 and G2/M phases. nih.gov This process was also associated with the accumulation of intracellular reactive oxygen species (ROS) and nuclear DNA fragmentation. nih.gov

Furthermore, the secretion of pro-inflammatory cytokines induced by some of these compounds may lead to immunogenic cell death, a form of cell death that can stimulate an anti-tumor immune response. nih.gov The structure-activity relationship (SAR) analysis of various isoniazid derivatives suggests that the number, position, and type of substituents on the aromatic ring are crucial for their biological activity. nih.gov

Anti-inflammatory and Analgesic Properties of Substituted Derivatives

Beyond their antimicrobial and antitumor potential, derivatives of nicotinic and isonicotinic acid have also been investigated for their anti-inflammatory and analgesic properties. nih.govjst.go.jp

Research has shown that certain 2-substituted phenyl derivatives of nicotinic acid exhibit significant analgesic and anti-inflammatory activities, with some compounds showing a favorable profile compared to the reference drug mefenamic acid. nih.govjst.go.jp The anti-inflammatory effects of these compounds have been linked to the reduction of inflammatory cytokines such as tumor necrosis factor (TNF)-α and interleukin (IL)-6. nih.govjst.go.jp

A study on isonicotinic acid derivatives reported exceptional anti-inflammatory activities, with some isonicotinates showing significantly better inhibition of reactive oxygen species (ROS) production by human blood cells compared to the standard drug ibuprofen. nih.gov The suppression of ROS overproduction is a promising strategy for treating various chronic inflammation-related disorders. nih.gov The anti-inflammatory action of these compounds may be related to their ability to inhibit enzymes like cyclooxygenase-2 (COX-2). nih.gov

While direct experimental data on the anti-inflammatory and analgesic properties of this compound derivatives are lacking, the promising results from related nicotinic and isonicotinic acid analogues suggest that this is a valuable area for future investigation. The structural modifications on the pyridine ring and its substituents could be tailored to optimize these activities.

Enzyme Inhibition and Modulation Studies

The biological activity of many therapeutic compounds is achieved through the inhibition or modulation of specific enzymes. Investigating the interaction of this compound derivatives with key enzymes is essential to elucidate their mechanism of action and therapeutic potential.

Acetohydroxyacid synthase (AHAS), also known as acetolactate synthase, is a crucial enzyme found in plants and microorganisms but not in animals. nih.govnih.gov It catalyzes the first step in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine). nih.govnih.gov This makes AHAS a prime target for the development of herbicides. nih.gov

The enzyme transfers a two-carbon group from pyruvate to another pyruvate molecule or to 2-oxobutyrate. nih.gov Various classes of herbicides, including sulfonylureas and imidazolinones, exert their effects by inhibiting AHAS. nih.gov These inhibitors are potent and have low toxicity in animals due to the absence of the AHAS enzyme. nih.gov

Studies on potential inhibitors involve assays to measure the enzyme's activity in the presence of the compound. A sensitive assay can be developed to simultaneously detect and quantify the substrates and products of the AHAS-catalyzed reaction, allowing for a detailed characterization of the inhibition mechanism. nih.gov Understanding how a compound, such as a derivative of this compound, might interact with the active site or an allosteric site of an enzyme like AHAS is fundamental to structure-based drug design. While primarily a target for herbicides, the principles of studying enzyme-inhibitor interactions are broadly applicable in medicinal chemistry.

EnzymeFunctionSignificance of Inhibition
Acetohydroxyacid Synthase (AHAS)First step in branched-chain amino acid synthesis in plants/microbes nih.govnih.govTarget for herbicides; model for studying enzyme inhibition nih.govnih.gov
Cyclooxygenase-2 (COX-2)Produces prostaglandins, mediating inflammation and pain nih.govmdpi.comTarget for non-steroidal anti-inflammatory drugs (NSAIDs)
5-Lipoxygenase (5-LOX)Produces inflammatory leukotrienes from arachidonic acid nih.govmdpi.comTarget for anti-inflammatory drugs mdpi.com

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a critical role in neurotransmission in the central and peripheral nervous systems. nih.govmdpi.com They are involved in a wide range of physiological processes, and their dysfunction is implicated in several neurological disorders. mdpi.com As the name suggests, this compound is a derivative of nicotinic acid, making nAChRs a plausible target for investigation.

nAChRs are pentameric proteins composed of different subunits (e.g., α4, β2). nih.govmdpi.com The binding of agonists like acetylcholine or nicotine to sites at the interface between subunits triggers a conformational change that opens the ion channel. mdpi.comelifesciences.org

Receptor binding studies are performed to determine the affinity and selectivity of a compound for a specific receptor subtype. These assays often use radiolabeled ligands that bind to the receptor. A test compound's ability to displace the radioligand is measured, from which its binding affinity (often expressed as an IC50 or Ki value) can be calculated. nih.gov For example, cellular binding competition assays can be performed using cells engineered to express specific nAChR subtypes. nih.gov Such studies are crucial for characterizing the pharmacological profile of new compounds and understanding their potential therapeutic effects or side effects.

Role in Biochemical Pathways and Metabolomic Profiling Studies

Understanding the broader impact of a compound on an organism's metabolism is crucial for a complete picture of its biological activity. Metabolomics, the comprehensive study of metabolites in a biological system, provides a powerful tool for this purpose. nih.gov

Metabolomic profiling can reveal subtle alterations in biochemical pathways resulting from exposure to a chemical compound. nih.gov By comparing the metabolic profiles of treated versus untreated cells or organisms, researchers can identify which pathways are perturbed. mdpi.comnih.gov This can provide insights into the compound's mechanism of action, identify potential off-target effects, and discover new biomarkers of its activity. nih.gov

For instance, a metabolomic analysis might reveal changes in pathways related to lipid metabolism, amino acid synthesis, or energy production, which are often interconnected with inflammatory processes. mdpi.comnih.gov Techniques such as mass spectrometry coupled with liquid chromatography (LC-MS) are used to identify and quantify hundreds of metabolites simultaneously. nih.gov The data can then be analyzed using pathway analysis tools to map the observed changes onto known biochemical networks. mdpi.com This systems-level approach complements more targeted studies on specific enzymes or receptors, providing a holistic view of the biological effects of derivatives of this compound.

Future Directions and Emerging Research Frontiers

Design and Synthesis of Next-Generation Analogues with Enhanced Bioactivity

The core structure of 5-Ethyl-2-methylisonicotinic acid offers a versatile scaffold for the design and synthesis of next-generation analogues with fine-tuned and enhanced biological activities. Structure-activity relationship (SAR) studies are pivotal in this endeavor, guiding the strategic modification of the pyridine (B92270) ring and its substituents to optimize therapeutic potential. frontiersin.org

Research into related pyridinecarboxylic acid derivatives has demonstrated that chemical modifications significantly impact bioactivity. For instance, in the context of antitubercular agents, the reactivity of the pyridine nitrogen atom is considered essential for biological action. ceon.rs The introduction of various functional groups can modulate properties such as lipophilicity, electronic distribution, and steric hindrance, which in turn influences the compound's interaction with biological targets.

Key synthetic strategies for creating novel analogues may include:

Modification of Ring Substituents: Altering the ethyl and methyl groups on the pyridine ring could influence the compound's binding affinity to target enzymes or receptors. Replacing them with other alkyl groups, halogens, or functional groups like hydroxyl or methoxy groups could enhance antiproliferative or antimicrobial properties. frontiersin.org

Esterification and Amidation: The carboxylic acid group is a prime site for modification. Converting it into a wide range of esters and amides can improve properties like cell membrane permeability and metabolic stability. This approach has been used to create mutual prodrugs of isonicotinic acid hydrazide (INH), a related compound, to improve lipophilicity and potentially introduce dual mechanisms of action.

Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that have similar physical or chemical properties can lead to analogues with improved efficacy or reduced side effects.

The goal of these synthetic efforts is to build a diverse library of compounds for screening against various diseases, including microbial infections and cancer, thereby identifying lead candidates with superior performance.

Integration of Omics Technologies for Comprehensive Biological Profiling

To fully understand the biological impact of this compound and its future analogues, researchers are turning to multi-omics technologies. These approaches offer an unbiased, system-wide view of the molecular changes induced by a compound within a biological system. mdpi.com For pyridine derivatives like the antitubercular drug isoniazid, omics have been instrumental in elucidating mechanisms of action and resistance. mdpi.comnih.gov

The integration of various omics platforms can create a comprehensive biological profile:

Transcriptomics: RNA sequencing can reveal which genes are up- or down-regulated in cells or tissues upon exposure to the compound. This can identify the cellular pathways being affected and provide clues about the compound's mechanism of action. oup.comresearchgate.netnih.govnih.gov

Proteomics: By analyzing changes in the entire set of proteins, proteomics can identify the specific protein targets of the compound and understand post-translational modifications that may occur.

Metabolomics: This technology analyzes the complete set of metabolites within a biological system, offering a direct snapshot of the physiological state. It can be used to identify metabolic pathways disrupted by the compound and discover biomarkers of its effect. nih.gov

By combining these datasets, researchers can construct detailed models of how this compound functions at a molecular level, predict its potential therapeutic effects and off-target toxicities, and identify novel biomarkers for its activity. ceon.rsceon.rs This multi-omics approach is crucial for accelerating drug discovery and development by providing a holistic understanding of a compound's biological signature. frontiersin.orgmdpi.comnih.gov

Advanced Analytical Techniques for Trace Analysis and Metabolite Identification

As new analogues of this compound are developed and their biological activities are explored, the need for highly sensitive and specific analytical methods becomes paramount. These techniques are essential for pharmacokinetic studies, therapeutic drug monitoring, and identifying metabolic pathways.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) have emerged as the premier techniques for the analysis of pyridinecarboxylic acids like niacin and their metabolites in various biological matrices. nih.govcreative-proteomics.comcreative-proteomics.com These methods offer excellent sensitivity and specificity, allowing for the detection of compounds at very low concentrations. creative-proteomics.com

Emerging frontiers in analytical chemistry that can be applied to this compound include:

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which is invaluable for identifying unknown metabolites without the need for reference standards. ijpras.com

Supercritical Fluid Chromatography (SFC): SFC is gaining attention for its ability to analyze polar compounds like niacin and its metabolites, offering a complementary separation technique to traditional LC methods. nih.gov

Derivatization Strategies: Chemical derivatization can be used to improve the chromatographic properties or enhance the ionization efficiency of the target compound for mass spectrometry, thereby increasing detection sensitivity. For example, pyridine-carboxylate derivatives of hydroxysteroids have been shown to enhance sensitivity in LC-ESI-MS.

These advanced analytical tools are critical for building a complete picture of how this compound and its derivatives are absorbed, distributed, metabolized, and excreted (ADME) by the body.

Table 1: Comparison of Advanced Analytical Techniques for Pyridinecarboxylic Acid Analysis

TechniquePrincipleAdvantagesApplications
HPLC-UV Separation by liquid chromatography, detection by UV absorbance.Robust, widely available, good for quantification.Analysis of fortified foods, vitamin premixes. service.gov.uk
LC-MS/MS Separation by LC, detection by mass spectrometry.High sensitivity and specificity, structural information.Quantification in biological fluids, metabolite analysis. nih.govspringernature.comnih.gov
HRMS Mass spectrometry with very high mass accuracy.Identification of unknown metabolites, formula determination.Drug metabolism studies, biomarker discovery. ijpras.com
SFC-MS/MS Separation using a supercritical fluid as the mobile phase.Effective for polar compounds, alternative selectivity.Analysis of hydrophilic metabolites in plasma and urine. nih.gov

Development of Targeted Delivery Systems for Therapeutic Applications

To maximize the therapeutic efficacy of this compound and its analogues while minimizing potential side effects, researchers are exploring the development of targeted drug delivery systems. These systems aim to deliver the therapeutic agent precisely to the site of action, such as a tumor or an infected tissue.

Nanoparticle-based systems are a promising avenue for achieving targeted delivery. By encapsulating the drug within a nanocarrier, its solubility can be improved, its stability in circulation can be enhanced, and its release can be controlled. Research on related compounds has shown the feasibility of this approach:

Liposomes: These are vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. Liposomal formulations have been developed for pyridine-based anticancer drugs to improve water solubility and maintain activity. mdpi.com

Polymeric Nanoparticles: Biodegradable polymers like PLGA and PLA can be used to create nanoparticles that provide sustained release of the encapsulated drug. Niacin-loaded PLGA nanoparticles have been studied to modulate drug release and reduce side effects.

Inorganic/Organic Nanohybrids: Systems combining layered double hydroxides (LDH) with organic polymers have been designed for the pH-responsive and controlled release of nicotinic acid. nih.gov

Furthermore, the surface of these nanoparticles can be functionalized with targeting ligands, such as antibodies or peptides, that specifically bind to receptors overexpressed on diseased cells. For example, a rabies virus-derived peptide has been used to target nanoparticles to neural cells via the nicotinic acetylcholine receptor. ulster.ac.uk Such strategies could significantly enhance the therapeutic index of this compound derivatives in future clinical applications.

Cross-Disciplinary Research at the Interface of Chemistry, Biology, and Environmental Science

The potential applications of this compound and its derivatives extend beyond medicine, entering the realms of agricultural and environmental science. This cross-disciplinary approach is opening up new frontiers for research and innovation.

Agricultural Science: Pyridine-containing compounds are crucial in many agrochemicals. researchgate.netlifechemicals.com Research into nicotinic acid derivatives has led to the discovery of novel compounds with excellent herbicidal activity. usda.gov By synthesizing and screening analogues of this compound, it may be possible to develop new, more effective, and potentially more environmentally benign herbicides or pesticides. Derivatives of isonicotinic acid have also been investigated as inducers of systemic acquired resistance (SAR) in plants, a natural defense mechanism against pathogens. researchgate.net

Environmental and Green Chemistry: The principles of green chemistry are increasingly being applied to the synthesis of pyridinecarboxylic acids. This includes the use of environmentally friendly solvents, recyclable catalysts, and processes that minimize waste. nih.govrsc.org For example, vapor-phase oxidation processes using air as the oxidant and water as the solvent offer a greener alternative to traditional methods that use harsh oxidizing agents. Furthermore, pyridine derivatives are being explored for their role in creating biodegradable polymers and as building blocks for functional materials used in environmental remediation. biosynce.com The microbial production of pyridine-dicarboxylic acids from renewable resources like lignin is another promising area of green chemistry research. researchgate.net

This convergence of chemistry, biology, and environmental science highlights the broad potential of the this compound scaffold, promising innovations that address challenges in human health, agriculture, and environmental sustainability.

Q & A

Q. What are the established synthetic routes for 5-Ethyl-2-methylisonicotinic acid, and what factors influence yield optimization?

  • Methodological Answer : Common synthetic routes include Friedel-Crafts alkylation or palladium-catalyzed cross-coupling reactions. Yield optimization depends on solvent polarity (e.g., DMF vs. THF), temperature control (60–80°C), and catalyst selection (e.g., Pd(PPh₃)₄). Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical. Always verify product purity using HPLC (>95%) and NMR spectroscopy .

Q. What analytical techniques are recommended for confirming the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and integration ratios.
  • High-resolution mass spectrometry (HRMS) for molecular ion validation.
  • HPLC with UV detection (λ = 254 nm) to assess purity (>98%).
    Cross-reference spectral data with PubChem or peer-reviewed literature to resolve ambiguities .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C. Conduct stability tests via periodic HPLC analysis to detect degradation products (e.g., hydrolysis byproducts). Follow safety protocols outlined in SDS, including PPE (gloves, lab coats) and fume hood use .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) when characterizing novel derivatives?

  • Methodological Answer :
  • Step 1 : Replicate experiments to rule out procedural errors.
  • Step 2 : Validate instrument calibration using standard references (e.g., TMS for NMR).
  • Step 3 : Employ complementary techniques (e.g., X-ray crystallography for structural confirmation).
  • Step 4 : Compare data with computational simulations (DFT for NMR chemical shifts) .

Q. What strategies are effective in elucidating reaction mechanisms involving this compound in catalytic processes?

  • Methodological Answer :
  • Isotopic labeling : Use deuterated reagents to track hydrogen migration in intermediates.
  • Kinetic studies : Monitor reaction rates under varying temperatures to determine activation energy (Arrhenius plots).
  • In-situ spectroscopy : Utilize FTIR or Raman to identify transient species.
  • Computational modeling : Apply DFT or MD simulations to propose plausible transition states .

Q. What systematic approaches are recommended for conducting a meta-analysis of this compound’s bioactivity across disparate studies?

  • Methodological Answer :
  • Step 1 : Define inclusion/exclusion criteria (e.g., IC₅₀ values, assay types) using PICO(T) frameworks .
  • Step 2 : Search databases (PubMed, SciFinder, Web of Science) with Boolean terms (e.g., "this compound AND bioactivity") .
  • Step 3 : Assess study heterogeneity (I² statistic) and apply random-effects models for pooled analysis.
  • Step 4 : Address publication bias via funnel plots or Egger’s regression .

Data Contradiction Analysis

Q. How should conflicting reports on the compound’s solubility or crystallinity be addressed?

  • Methodological Answer :
  • Step 1 : Re-examine experimental conditions (solvent grade, temperature, pH).
  • Step 2 : Perform controlled solubility tests (e.g., shake-flask method) with standardized buffers.
  • Step 3 : Characterize crystalline forms via PXRD to identify polymorphic variations.
  • Step 4 : Consult crystallographic databases (CCDC) for structural comparisons .

Experimental Design Considerations

Q. What controls are essential in assessing this compound’s enzymatic inhibition?

  • Methodological Answer : Include:
  • Positive controls (known inhibitors, e.g., acetazolamide for carbonic anhydrase).
  • Negative controls (vehicle-only treatments, e.g., DMSO).
  • Blank reactions (enzyme + substrate without inhibitor).
    Validate results with dose-response curves (IC₅₀ calculations) and triplicate trials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.